1-(6-methoxynaphthalen-2-yl)propan-1-one
Overview
Description
1-(6-methoxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a propanone group at the 1-position
Biochemical Analysis
Biochemical Properties
1-(6-Methoxy-2-naphthyl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as an antibacterial agent, where it interacts with enzymes involved in bacterial fatty acid biosynthesis, such as enoyl-acyl carrier protein reductase . These interactions are crucial as they can inhibit the growth of bacteria by disrupting essential biochemical pathways.
Cellular Effects
The effects of 1-(6-Methoxy-2-naphthyl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound has shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with their metabolic processes . This inhibition can lead to changes in gene expression and disruption of normal cellular functions.
Molecular Mechanism
At the molecular level, 1-(6-Methoxy-2-naphthyl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as enoyl-acyl carrier protein reductase, by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic disruptions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Methoxy-2-naphthyl)propan-1-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibitory effects on bacterial growth, indicating its potential for long-term applications in antibacterial treatments.
Dosage Effects in Animal Models
The effects of 1-(6-Methoxy-2-naphthyl)propan-1-one vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit bacterial growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential damage to host tissues or organs. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.
Metabolic Pathways
1-(6-Methoxy-2-naphthyl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as enoyl-acyl carrier protein reductase, which plays a role in fatty acid biosynthesis . By inhibiting this enzyme, the compound can alter metabolic flux and reduce the levels of essential metabolites required for bacterial growth and survival.
Transport and Distribution
Within cells and tissues, 1-(6-Methoxy-2-naphthyl)propan-1-one is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its accumulation at target sites where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1-(6-Methoxy-2-naphthyl)propan-1-one can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended site of action, enhancing its efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-methoxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6-methoxy-2-naphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the bromination of 6-methoxy-2-naphthalene followed by a Grignard reaction with propionyl chloride
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of anti-inflammatory and analgesic drugs due to its structural similarity to naproxen.
Biological Studies: It is employed in studies investigating the interactions of naphthalene derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal chemistry, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . The methoxy and propanone groups play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1-(6-methoxynaphthalen-2-yl)propan-1-one can be compared with other naphthalene derivatives, such as:
2-(6-Methoxy-2-naphthyl)propionic acid: Another derivative with anti-inflammatory properties, differing in the presence of a carboxylic acid group instead of a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the propanone group allows for versatile chemical modifications .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOTXBQKJLOAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181493 | |
Record name | 1-(6-Methoxy-2-naphthyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-47-2 | |
Record name | 1-(6-Methoxy-2-naphthalenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2700-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-Methoxy-2-naphthyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methoxy-2-naphthyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROMEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSH38VG69W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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